(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one
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Description
“(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one” appears to be an organic compound. It contains a phenyl ring substituted with two methoxy groups, a thiophene ring substituted with a nitro group, and a prop-2-en-1-one group connecting these two rings.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3,4-dimethoxyphenyl compound with a 5-nitrothiophen-2-yl compound in the presence of a suitable base and solvent. The exact conditions would depend on the specific reactivity of the starting materials.Molecular Structure Analysis
The molecule contains a conjugated system, which could give it interesting optical properties. The nitro group is a strong electron-withdrawing group, which could affect the reactivity of the molecule.Chemical Reactions Analysis
The presence of the nitro group makes this molecule a potential candidate for reduction reactions. The double bond in the prop-2-en-1-one group could undergo addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the nitro group could make the compound more polar.Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards of this compound. However, compounds containing nitro groups can sometimes be explosive, so caution would be needed when handling this compound.
Future Directions
Future research on this compound could involve studying its reactivity, its potential uses (for example, in medicine or materials science), and its safety profile.
properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-20-13-7-3-10(9-14(13)21-2)12(17)6-4-11-5-8-15(22-11)16(18)19/h3-9H,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJSPFAMIPYKDL-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one |
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